molecular formula C15H19N3O2 B2750886 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide CAS No. 2034273-60-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2750886
CAS No.: 2034273-60-2
M. Wt: 273.336
InChI Key: JVTOSUHOZSBGIP-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring, a pyrazole moiety, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps:

  • Formation of the Pyrazole Moiety: : The synthesis begins with the preparation of the 3,5-dimethyl-1H-pyrazole. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

  • Attachment of the Furan Ring: : The next step involves the introduction of the furan ring. This can be done by reacting the pyrazole derivative with a furan-2-yl ethyl halide in the presence of a base such as potassium carbonate.

  • Cyclopropanecarboxamide Formation: : The final step is the formation of the cyclopropanecarboxamide. This involves the reaction of the intermediate compound with cyclopropanecarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the cyclopropane ring, where nucleophiles can replace the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The pyrazole and furan rings can interact with enzymes or receptors, modulating their activity. The cyclopropane ring may provide stability and enhance binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide: Lacks the furan ring, potentially altering its biological activity.

    N-(2-(furan-2-yl)ethyl)cyclopropanecarboxamide: Lacks the pyrazole ring, which may reduce its reactivity and bioactivity.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide: Has an acetamide group instead of a cyclopropanecarboxamide, which could affect its stability and interaction with biological targets.

Uniqueness

The combination of the pyrazole, furan, and cyclopropane rings in N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide makes it unique. This structure provides a balance of stability, reactivity, and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-8-11(2)18(17-10)13(14-4-3-7-20-14)9-16-15(19)12-5-6-12/h3-4,7-8,12-13H,5-6,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTOSUHOZSBGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2CC2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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